molecular formula C13H18BFN2O3 B1408536 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid CAS No. 1704074-46-3

3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid

Cat. No. B1408536
M. Wt: 280.11 g/mol
InChI Key: YYYDSDYGEBYQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine derivatives are a broad class of chemical compounds, many with important pharmacological properties . They consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary widely, but they all contain a core piperazine functional group .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can also vary widely depending on the specific derivative and the conditions under which the reaction takes place .


Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids are pivotal in saccharide recognition due to their ability to bind pendant diols. A study demonstrated the utility of phenyl boronic acids conjugated to polyethylene glycol for dispersing single-walled carbon nanotubes (SWNT) in water and modulating their near-infrared fluorescence in response to saccharide binding. This property was exploited to distinguish between different saccharides, including arabinose, ribose, and xylose, showcasing the potential for developing advanced saccharide sensors (Mu et al., 2012).

Chemical Vapor Deposition and Nanostructure Synthesis

Borazines, derivatives of boronic acids, are essential in producing hybrid graphene-boron nitride nanostructures via chemical vapor deposition. The formation mechanisms of borazines, particularly from reactions involving fluoroaniline and boron trichloride, highlight the complex interplay of reactive intermediates, such as anilinodichloroborane, in synthesizing novel materials (Hahn et al., 2018).

Glucose Sensing Materials

The synthesis of amino-3-fluorophenyl boronic acid from bromo-fluoroaniline showcases the development of materials for glucose sensing. These materials operate at physiological pH, leveraging the boronic acid's binding affinity for saccharides. This application is critical for non-invasive glucose monitoring technologies (Das et al., 2003).

Electrochemical Fluorination

Research on the electrochemical fluorination of ethylpiperazine and its derivatives has led to the synthesis of perfluoroalkylpiperazines. These compounds have applications in developing fluorine-containing pharmaceuticals and materials, showcasing the versatility of boronic acid derivatives in facilitating complex fluorination reactions (Abe et al., 2001).

Organic Synthesis Intermediates

Future Directions

The future directions for research on piperazine derivatives are vast and varied. They are being explored for their potential in various therapeutic applications, including as anti-tubercular agents .

properties

IUPAC Name

[3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14(19)20)3-4-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYDSDYGEBYQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157478
Record name Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid

CAS RN

1704074-46-3
Record name Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid
Reactant of Route 6
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.